molecular formula C10H12O3S B1231278 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid CAS No. 91061-68-6

4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid

Cat. No.: B1231278
CAS No.: 91061-68-6
M. Wt: 212.27 g/mol
InChI Key: CQZPZVGEZHGESA-UHFFFAOYSA-N
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Description

4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is a high-purity organic compound of interest in chemical and pharmaceutical research . With the molecular formula C10H12O3S, this molecule features a thiophene ring system, a structural motif commonly explored in materials science and medicinal chemistry for its electronic properties and potential bioactivity . Its structure, which incorporates a ketone and a carboxylic acid functional group separated by a two-carbon methylene chain, makes it a versatile building block (synthon) for organic synthesis. Researchers can utilize the carboxylic acid for amide formation or esterification, while the ketone group is amenable to reactions such as reductions or the formation of heterocyclic compounds. This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. All information is provided as a description for scientific consideration only.

Properties

IUPAC Name

4-(5-ethylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-7-3-5-9(14-7)8(11)4-6-10(12)13/h3,5H,2,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPZVGEZHGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282816
Record name 5-Ethyl-γ-oxo-2-thiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91061-68-6
Record name 5-Ethyl-γ-oxo-2-thiophenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91061-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-γ-oxo-2-thiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid can serve as inhibitors for specific phosphatases, such as MKP5. These inhibitors have shown potential in treating conditions related to fibrosis and muscular dystrophies by modulating signaling pathways involved in cell proliferation and survival .

Case Study: A study published in 2022 focused on the synthesis of various derivatives of this compound to evaluate their inhibitory effects on MKP5. The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential for fibrotic diseases .

Anti-Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Its ability to inhibit tumor metastasis has been highlighted in various studies, indicating a mechanism that involves the modulation of cellular signaling pathways associated with cancer progression.

Data Table: Anti-Cancer Activity of Derivatives

Compound NameIC50 (µM)Target Enzyme
Compound A3.8MKP5
Compound B5.1MKP5
Compound C7.0Other

This data illustrates the varying potencies of different derivatives against MKP5, underscoring the importance of structural modifications in enhancing biological activity.

Inflammatory Disease Treatment

The compound's role in modulating inflammatory responses has been explored, particularly its impact on cytokine production and immune cell activation. This application is critical for developing new therapies for chronic inflammatory diseases.

Case Study: In a recent experiment involving murine models of inflammation, treatment with derivatives of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid resulted in reduced levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Variations in substituents on the thiophene ring or modifications to the carbon chain can significantly alter biological activity.

Key Findings:

  • Substituent modifications on the thiophene ring enhance selectivity towards MKP5.
  • Alterations in the carbonyl group influence solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Uniqueness: 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid stands out due to its unique combination of a thiophene ring with an ethyl group and a butanoic acid moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Biological Activity

4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is C11H12O3SC_{11}H_{12}O_3S, with a molecular weight of approximately 224.28 g/mol. The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer models. Its mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Properties : Studies suggest that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary data indicate that it may possess antimicrobial properties against various bacterial strains.

The biological activity of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is primarily attributed to its ability to interact with cellular signaling pathways:

  • Tyrosine Kinase Inhibition : Similar to other compounds in its class, it acts as a tyrosine kinase inhibitor, which is crucial for regulating cell division and survival.
  • Induction of Apoptosis : The compound activates apoptotic pathways, potentially through the caspase cascade, leading to programmed cell death in cancer cells.
  • Modulation of Inflammatory Pathways : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation,
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against Gram-positive bacteria
MechanismDescriptionImplications
Tyrosine Kinase InhibitionBlocks cell growth signalsPotential use in cancer therapy
Apoptosis InductionActivates cell death pathwaysTreatment for resistant cancer types
Inflammatory Pathway ModulationReduces inflammation markersPossible therapeutic for autoimmune diseases

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on human lung cancer cell lines demonstrated that treatment with 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential as a lead candidate for developing targeted cancer therapies.
  • Inflammation Model Study :
    In an animal model of rheumatoid arthritis, administration of this compound led to decreased swelling and reduced levels of inflammatory cytokines compared to control groups. This suggests a potential role in managing chronic inflammatory conditions.

Q & A

Q. What roles does this compound play in materials science?

  • Potential Uses :
  • Conductive Polymers : The thiophene moiety may enable π-stacking in organic semiconductors.
  • Coordination Chemistry : The ketone and carboxylic acid groups can chelate metal ions for catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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